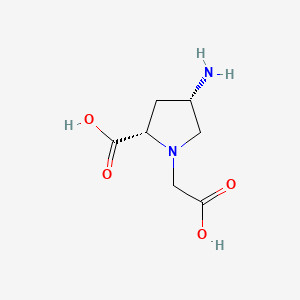![molecular formula C9H15O8P B12561663 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid CAS No. 173039-11-7](/img/structure/B12561663.png)
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves multiple steps, including the introduction of carboxyethyl and hydroxyphosphoryl groups to a pentanedioic acid backbone. Common synthetic routes may involve the use of reagents such as phosphoric acid derivatives and carboxylic acids under controlled conditions. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphoryl group to other functional groups.
Substitution: The carboxyethyl and hydroxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The hydroxyphosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaric acid: Shares the pentanedioic acid backbone but lacks the carboxyethyl and hydroxyphosphoryl groups.
Phosphoenolpyruvic acid: Contains a phosphoryl group but differs in its overall structure and functional groups.
Uniqueness
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is unique due to the combination of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
173039-11-7 |
|---|---|
Formule moléculaire |
C9H15O8P |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
2-[[2-carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C9H15O8P/c10-7(11)2-1-6(9(14)15)5-18(16,17)4-3-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
GZNKYXXCKRYSFH-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CP(=O)(CCC(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


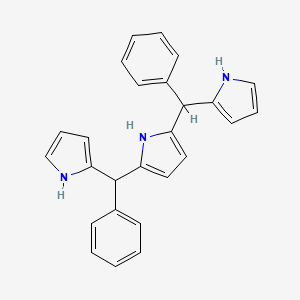

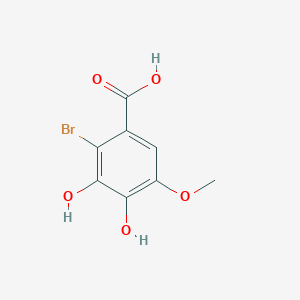
![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)

![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
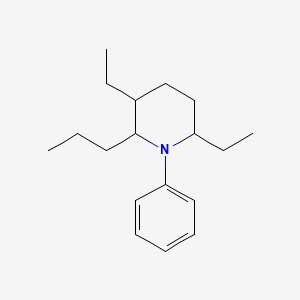
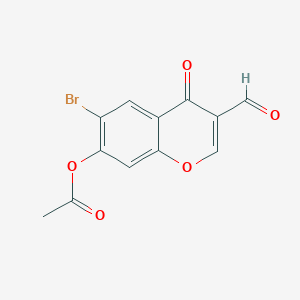
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
